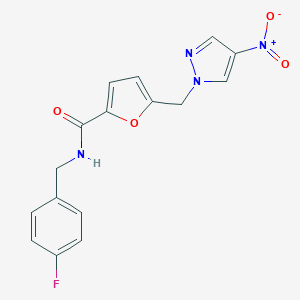
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties, and it has been used in various studies to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. This inhibition leads to the suppression of cancer cell growth and the potential treatment of Alzheimer's disease.
Biochemical and Physiological Effects
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the activity of acetylcholinesterase, tyrosine kinase, and other enzymes involved in the progression of diseases. Additionally, this compound has been shown to have anticancer properties and has been used to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide in lab experiments include its potential applications in medicine and biotechnology. This compound has been shown to have anticancer properties and has been used to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide. One direction is to study its potential use in treating other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Other future directions include the development of more efficient synthesis methods and the study of its potential use in biotechnology, such as in the development of biosensors and other diagnostic tools.
Conclusion
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential use in treating other diseases and in biotechnology.
Synthesis Methods
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide can be synthesized using several methods, including the reaction of 5-nitro-2-methylbenzoyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 5-nitro-2-methylbenzoic acid with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with bromine to obtain 4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide.
properties
Product Name |
4-bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H13BrN4O3 |
Molecular Weight |
353.17 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-(2-methyl-5-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-11-6-9(18(20)21)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,16,19) |
InChI Key |
MPFMIFFTLBLJEZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
